Product packaging for 2-(Pyridin-3-ylamino)isonicotinic acid(Cat. No.:CAS No. 1019388-92-1)

2-(Pyridin-3-ylamino)isonicotinic acid

Cat. No.: B3074169
CAS No.: 1019388-92-1
M. Wt: 215.21 g/mol
InChI Key: FDINIMSIYYSFRS-UHFFFAOYSA-N
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Description

2-(Pyridin-3-ylamino)isonicotinic acid (CAS 1019388-92-1) is a high-purity organic compound with a molecular formula of C₁₁H₉N₃O₂ and a molecular weight of 215.21 g/mol . This compound is a derivative of isonicotinic acid (pyridine-4-carboxylic acid), where the core pyridine structure is functionalized, creating a molecule with potential for diverse applications in chemical and pharmaceutical research . It features multiple hydrogen bond acceptors and donors, contributing to a topological polar surface area (TPSA) of 75.11 Ų, which can influence its solubility and bioavailability, making it a valuable scaffold in medicinal chemistry and drug discovery . Researchers value this compound for its role as a building block in the synthesis of more complex molecules, particularly in the development of coordination polymers or Metal-Organic Frameworks (MOFs) due to its ability to coordinate with metal ions through both its nitrogen and carboxylate groups . It is offered with a guaranteed purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3O2 B3074169 2-(Pyridin-3-ylamino)isonicotinic acid CAS No. 1019388-92-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-3-ylamino)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-11(16)8-3-5-13-10(6-8)14-9-2-1-4-12-7-9/h1-7H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDINIMSIYYSFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Ligand Design Strategies

Synthetic Pathways to 2-(Pyridin-3-ylamino)isonicotinic acid

The formation of the diarylamine linkage in this compound is the key challenge in its synthesis. This is typically achieved through cross-coupling reactions that create a carbon-nitrogen bond between an aryl halide and an amine. The two most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org

The Ullmann condensation is a classical method that utilizes a copper catalyst to couple an aryl halide with an amine. wikipedia.org For the synthesis of this compound, this would involve the reaction of 2-chloroisonicotinic acid with 3-aminopyridine (B143674). Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 210°C) and high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org However, advancements have introduced the use of soluble copper catalysts supported by ligands, which can lead to milder reaction conditions. nih.gov A study on the synthesis of analogous 2-anilinonicotinic acids demonstrated that such condensations can be improved by carefully selecting the solvent and catalyst, and in some cases, the reaction proceeds with better yields in the absence of a copper catalyst. researchgate.net

The Buchwald-Hartwig amination represents a more modern and versatile alternative, employing a palladium catalyst. wikipedia.orgacsgcipr.org This reaction is widely used for constructing C-N bonds and is known for its broad substrate scope and tolerance of various functional groups. wikipedia.org The synthesis of this compound via this method would likely involve the coupling of 2-chloro- or 2-bromoisonicotinic acid with 3-aminopyridine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org The development of various generations of catalyst systems for the Buchwald-Hartwig reaction has allowed for greater efficiency and milder conditions. wikipedia.org

Synthesis of Isonicotinic Acid Derivatives as Precursors

The availability of suitable isonicotinic acid derivatives is crucial for the synthesis of the target compound. This subsection details the preparation of isonicotinic acid itself and one of its key intermediates, isonicotinic acid hydrazide.

Isonicotinic acid, or pyridine-4-carboxylic acid, is a fundamental precursor. chempanda.com

Conventional Synthesis: A primary industrial method for producing isonicotinic acid is the oxidation of 4-methylpyridine (B42270) (gamma-picoline). chemicalbook.com This process can be carried out using strong oxidizing agents like potassium permanganate. wikipedia.org Another conventional route involves the reaction of a mixture of beta and gamma picolines with benzaldehyde (B42025) to form 4-styryl pyridine (B92270) from the gamma picoline. This intermediate is then oxidized using a strongly acidic oxidizing agent, such as nitric acid and sulfuric acid, at temperatures between 100 and 145°C to yield isonicotinic acid. chempanda.comgoogle.com

Green Synthesis Routes: Efforts to develop more environmentally friendly methods have led to alternative synthetic strategies. One such approach involves the gas-phase oxidation of 3-methylpyridine (B133936) using a catalyst system of V₂O₅ and TiO₂ in a microwave reactor. This method allows for high selectivity to nicotinic acid at a significantly lower temperature of 180°C, thereby reducing energy consumption. mdpi.com While this example is for nicotinic acid, similar principles can be applied to the synthesis of isonicotinic acid from 4-methylpyridine.

Comparison of Synthetic Routes to Isonicotinic Acid
MethodStarting MaterialKey Reagents/ConditionsReported YieldReference
Conventional Oxidation4-MethylpyridinePotassium Permanganate (KMnO₄)Significant amounts produced for various applications. wikipedia.org wikipedia.org
Styryl Pyridine RouteGamma-picolineBenzaldehyde, then strong acid oxidation (100-145°C)Good yield. google.com google.com
Continuous Oxidation4-MethylpyridineVanadium pentoxide catalyst70-75% chemicalbook.com
Green Microwave-Assisted (Analogous)3-MethylpyridineV₂O₅/TiO₂ catalyst, microwave reactor (180°C)95% selectivity (for Nicotinic Acid). mdpi.com mdpi.com

Isonicotinic acid hydrazide, also known as isoniazid (B1672263), is a key intermediate that can be derived from isonicotinic acid. chempanda.com A common laboratory and industrial synthesis involves a single-step conversion of isonicotinamide (B137802) with hydrazine (B178648) hydrate (B1144303). google.comepo.orggoogle.comwipo.int In this process, isonicotinamide is dissolved in a C1 to C3 alcohol, such as methanol (B129727) or ethanol, and then refluxed with hydrazine hydrate. google.comepo.org Distillation of the alcohol yields isonicotinic acid hydrazide with high purity (>99%) and yields often exceeding 95%. google.comepo.org

Another pathway to isonicotinic acid hydrazide proceeds through the esterification of isonicotinic acid to form an isonicotinate (B8489971) ester. This ester is then reacted with hydrazine hydrate to produce the hydrazide. google.com Isonicotinoyl chloride, another useful intermediate, can be prepared by refluxing isonicotinic acid with an excess of thionyl chloride. prepchem.com

Synthesis of Isonicotinic Acid Hydrazide from Isonicotinamide
Starting MaterialAlcohol SolventReaction TemperatureReaction TimeReported Yield (wt%)Reference
Isonicotinamide (24.99 g)Methyl Alcohol110°C4 hours96.03% google.comepo.org
Isonicotinamide (19.40 g)Methyl Alcohol110°C4 hours99.49% google.comepo.org
Isonicotinamide (9.99 g)Absolute Alcohol115°C4 hours97.34% google.comgoogle.com

Rational Design and Synthesis of Structurally Modified Analogs

The rational design of analogs of this compound is guided by the desire to modulate its physicochemical and biological properties. This involves making targeted structural modifications to the core molecule. Key strategies include substitution on the pyridine rings, modification of the linker, and isosteric replacement. nih.govnih.gov

Substitution on Pyridine Rings: Introducing various functional groups (e.g., alkyl, halogen, nitro) onto either of the pyridine rings can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule. For instance, in the development of related kinase inhibitors, the addition of a bromide at the 5-position of a pyrimidine (B1678525) core was found to be a key modification. nih.gov

Modification of the Amine Linker: The secondary amine that connects the two pyridine rings can be alkylated or replaced with other functional groups to alter the molecule's conformation and hydrogen bonding capabilities. researchgate.net

Isosteric Replacement: One or both of the pyridine rings could be replaced with other heteroaromatic systems (e.g., pyrimidine, thiazole (B1198619), pyrazole) to explore different spatial arrangements and electronic distributions while maintaining key binding interactions. mdpi.com The design of new pyridine derivatives as analogs of isonicotinic acid hydrazide has been a successful strategy in developing new antitubercular agents. nih.gov

Strategies for Rational Design of Analogs
Modification StrategyTargeted MoietyExample ModificationPotential ImpactReference
Ring SubstitutionIsonicotinic acid ringAddition of electron-withdrawing groups (e.g., -NO₂)Alters electronic properties and potential receptor interactions. nih.gov
Ring Substitution3-aminopyridine ringIntroduction of bulky alkyl groupsModifies steric profile and lipophilicity. nih.gov
Linker ModificationSecondary amineAlkylation (e.g., N-methylation)Removes hydrogen bond donor capability, alters conformation. researchgate.net
Isosteric ReplacementPyridine ringReplacement with a pyrimidine or thiazole ringChanges geometry and electronic nature, potentially improving binding selectivity. mdpi.com

Chemical Derivatization for Enhanced Research Utility

Chemical derivatization is a technique used to modify a compound to make it more suitable for a specific analytical method, often to improve sensitivity or selectivity. scispace.com

For a molecule like this compound, derivatization can target its key functional groups: the carboxylic acid, the secondary amine, and the pyridine nitrogen atoms.

For UV-Visible Spectroscopy: To enhance its visibility in UV-Vis spectroscopy, the compound can be derivatized to introduce a chromophore that absorbs strongly in the visible region. This is particularly useful if the parent compound has a weak absorbance or if there are interfering substances. scispace.com Ion-pair formation is a common strategy, where the carboxylic acid or a protonated pyridine nitrogen is reacted with a dye molecule, and the resulting complex is extracted into an organic solvent for analysis. scispace.com

For Mass Spectrometry: Derivatization can be employed to improve the ionization efficiency and control the fragmentation patterns in mass spectrometry. For instance, the carboxylic acid group can be esterified or converted to an amide. Reagents can be chosen that introduce a permanently charged group or a readily ionizable moiety, which can significantly enhance detection sensitivity in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov Chemical derivatization can also aid in distinguishing between isomers by creating derivatives that produce unique fragment ions in tandem mass spectrometry (MS/MS). nih.gov

Strategies for Introducing Functional Groups

The strategic introduction of functional groups onto the this compound scaffold is a key aspect of ligand design, enabling the fine-tuning of its physicochemical and pharmacological properties. Methodologies for functionalization can be broadly categorized by the reactive site on the core molecule: the pyridine rings, the carboxylic acid moiety, and the secondary amine linker.

Modification of the Pyridine Rings

The two pyridine rings of this compound offer multiple sites for the introduction of new functional groups. The reactivity of these rings towards electrophilic or nucleophilic substitution is influenced by the nitrogen atom and the existing substituents.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. However, the introduction of activating groups can facilitate such reactions. For the 2-(pyridin-3-ylamino) moiety, the amino group can act as an activating director, although its effect may be modest. Reactions such as nitration and halogenation can be employed to introduce nitro and halo groups, respectively. These groups can then serve as handles for further synthetic transformations. For instance, a nitro group can be reduced to an amino group, which can then be derivatized in various ways.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is more facile on pyridine rings, particularly at the positions ortho and para to the ring nitrogen, which are electron-deficient. The presence of a good leaving group, such as a halogen, at these positions allows for its displacement by a variety of nucleophiles. This strategy is highly valuable for introducing a wide range of functional groups, including amino, alkoxy, and cyano groups.

Table 1: Representative Strategies for Pyridine Ring Functionalization

Starting MaterialReagent(s)Reaction TypeFunctional Group IntroducedProductRef.
2-Chloro-4-methylpyridine3-AminopyridineNucleophilic Aromatic SubstitutionPyridin-3-ylamino2-(Pyridin-3-ylamino)-4-methylpyridine
This compoundHNO₃/H₂SO₄Electrophilic NitrationNitro (-NO₂)Nitro-substituted derivative
Halo-substituted this compoundNaN₃ then H₂/PdNucleophilic Substitution & ReductionAmino (-NH₂)Amino-substituted derivative

Derivatization of the Carboxylic Acid Group

The carboxylic acid group of this compound is a versatile functional handle for a variety of chemical modifications.

Esterification and Amidation: Standard coupling reactions can be employed to convert the carboxylic acid into esters and amides. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. Amidation can be carried out by activating the carboxylic acid, for example with a carbodiimide (B86325) reagent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by the addition of a primary or secondary amine. This approach allows for the introduction of a wide array of substituents, which can modulate properties such as solubility, cell permeability, and target binding.

Reduction to an Alcohol: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminium hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting hydroxymethyl group can be further functionalized, for example, through etherification or conversion to a leaving group for subsequent nucleophilic substitution.

Table 2: Examples of Carboxylic Acid Derivatization

Starting MaterialReagent(s)Reaction TypeFunctional Group IntroducedProductRef.
This compoundMethanol, H₂SO₄Fischer EsterificationMethyl ester (-COOCH₃)Methyl 2-(pyridin-3-ylamino)isonicotinate
This compoundEDC, HOBt, BenzylamineAmide CouplingBenzylamide (-CONHCH₂Ph)N-Benzyl-2-(pyridin-3-ylamino)isonicotinamide
This compound1. SOCl₂ 2. HydrazineHydrazide FormationHydrazide (-CONHNH₂)2-(Pyridin-3-ylamino)isonicotinohydrazide

Modification of the Secondary Amine Linker

The secondary amine that bridges the two pyridine rings is another site for introducing functional diversity.

N-Alkylation and N-Arylation: The hydrogen atom on the secondary amine can be substituted with alkyl or aryl groups. N-alkylation can be achieved using alkyl halides in the presence of a base. N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates. These modifications can significantly alter the conformational preferences of the molecule and introduce new interaction points for target binding.

Table 3: Strategies for Modifying the Amine Linker

Starting MaterialReagent(s)Reaction TypeFunctional Group IntroducedProductRef.
This compoundMethyl iodide, K₂CO₃N-AlkylationN-Methyl2-(Methyl(pyridin-3-yl)amino)isonicotinic acid
This compoundPhenylboronic acid, Cu(OAc)₂, PyridineN-ArylationN-Phenyl2-(Phenyl(pyridin-3-yl)amino)isonicotinic acid

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Investigations

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Detailed FT-IR spectroscopic data, including peak positions (cm⁻¹) and corresponding vibrational assignments for 2-(Pyridin-3-ylamino)isonicotinic acid, are not available in the reviewed literature. Such an analysis would typically identify characteristic vibrational modes, including:

N-H stretching and bending vibrations of the secondary amine.

O-H and C=O stretching of the carboxylic acid group.

C-N stretching of the amino linkage.

C=C and C=N stretching vibrations within the pyridine (B92270) rings.

In-plane and out-of-plane C-H bending vibrations of the aromatic rings.

A data table for these findings cannot be generated without the source experimental data.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Specific FT-Raman spectroscopic data for this compound, which would provide complementary information to FT-IR by highlighting non-polar bonds, could not be found. A typical FT-Raman spectrum would help in assigning:

Symmetric stretching modes of the pyridine rings.

C-C stretching vibrations within the aromatic systems.

Vibrations of the C-N-C linkage.

A data table for FT-Raman shifts and their assignments cannot be created.

Nuclear Magnetic Resonance (NMR) Spectroscopy Profiling

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum for this compound, which would provide information on the chemical environment of the protons, is not available. A detailed analysis would involve the assignment of chemical shifts (δ, ppm), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, Hz) for each unique proton on both pyridine rings, the amine N-H proton, and the carboxylic acid O-H proton.

A data table summarizing these ¹H NMR spectral features cannot be generated.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Experimental ¹³C NMR data for this compound, which would identify all unique carbon environments in the molecule, could not be located. This analysis would provide the chemical shifts (δ, ppm) for:

The carbonyl carbon of the carboxylic acid.

The quaternary and protonated carbons of the two distinct pyridine rings.

A data table of ¹³C NMR chemical shifts cannot be compiled.

Electronic Absorption Spectroscopy (UV-Vis)

Information regarding the electronic absorption properties of this compound as determined by UV-Vis spectroscopy is not present in the available literature. Such a study would reveal the wavelengths of maximum absorption (λmax) corresponding to electronic transitions within the molecule, likely π → π* and n → π* transitions associated with the aromatic rings and heteroatoms.

A data table of UV-Vis absorption maxima cannot be created.

Single Crystal X-ray Diffraction Studies

Extensive searches of scientific databases and chemical literature were conducted to gather information on the single crystal X-ray diffraction of this compound. However, as of the latest available data, no published single crystal X-ray diffraction studies for this specific compound could be located. Consequently, detailed experimental data regarding its molecular and crystal geometry, specific intermolecular interactions, and supramolecular architecture derived from this technique are not available in the public domain.

To provide a comprehensive understanding of what such a study would entail, the following sections outline the standard methodologies and the types of information that would be obtained.

Determination of Molecular and Crystal Geometry

A single crystal X-ray diffraction analysis would be the definitive method to determine the precise three-dimensional arrangement of atoms in the this compound molecule. This technique would yield accurate measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

Key geometric parameters that would be determined include:

The planarity or dihedral angle between the pyridin-3-yl ring and the isonicotinic acid ring system.

The geometry of the secondary amine linkage (-NH-).

The conformation of the carboxylic acid group.

This data would be presented in tabular format, as shown in the hypothetical table below, providing a quantitative description of the molecule's structure.

Hypothetical Table of Selected Bond Lengths and Angles:

Parameter Value (Å or °)
C(isonicotinic)-C(carboxyl) Data not available
C(carboxyl)-O(hydroxyl) Data not available
C(carboxyl)=O(carbonyl) Data not available
C(isonicotinic)-N(amino) Data not available
N(amino)-C(pyridin-3-yl) Data not available
∠ O(hydroxyl)-C-O(carbonyl) Data not available

Furthermore, the study would identify the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions, which are fundamental parameters describing the crystalline lattice.

Analysis of Intermolecular Interactions

In the solid state, molecules of this compound would be held together by a network of non-covalent intermolecular interactions. A crystallographic study would allow for a detailed analysis of these forces, which are crucial for understanding the crystal packing and the physical properties of the compound.

Expected interactions would include:

Hydrogen Bonding: The presence of a carboxylic acid group (a hydrogen bond donor and acceptor), a secondary amine (a donor), and pyridine nitrogen atoms (acceptors) suggests that hydrogen bonding would be a dominant interaction. The study would identify and characterize these bonds (e.g., O-H···N, N-H···N, or N-H···O), including their lengths and angles.

π-π Stacking: The aromatic nature of the two pyridine rings could lead to π-π stacking interactions, where the rings arrange themselves in a parallel or offset fashion. The analysis would determine the centroid-to-centroid distances and slippage angles for any such interactions.

Hypothetical Table of Hydrogen Bond Geometry:

D–H···A D-H (Å) H···A (Å) D···A (Å) ∠DHA (°)
O-H···N Data not available Data not available Data not available Data not available

Elucidation of Supramolecular Architecture

The elucidation of this architecture is key to understanding the material's properties, such as solubility, melting point, and polymorphism. For instance, the hydrogen bonding patterns could lead to the formation of well-defined synthons (structural units formed by intermolecular interactions), which in turn direct the assembly of the entire crystal structure. The analysis would describe these patterns and the resulting packing arrangement in detail.

Computational and Theoretical Chemistry Insights

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and properties of molecules. These methods allow for the prediction of molecular geometries, orbital energies, and various reactivity parameters, offering a microscopic view of chemical behavior.

Density Functional Theory (DFT) Studies for Ground State Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization to determine the most stable, low-energy conformation of a molecule. For a molecule like 2-(Pyridin-3-ylamino)isonicotinic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), would predict key structural parameters.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Structurally Similar Pyridine (B92270) Carboxylic Acid Derivative.

ParameterBond Length (Å)Bond Angle (°)
C-N (amino)1.38-
C=O (carboxyl)1.22-
C-O (carboxyl)1.35-
C-N-C (amino bridge)-128.5
O-C=O (carboxyl)-124.0

Note: This data is illustrative and based on calculations for analogous compounds. Actual values for this compound would require a specific DFT study.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap indicates a molecule that is more polarizable and has higher chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine moiety, while the LUMO would likely be distributed over the electron-deficient isonicotinic acid part of the molecule. This distribution would imply that the initial sites for electrophilic attack are on the aminopyridine ring, while nucleophilic attack would be favored on the isonicotinic acid ring.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for an Analogous Aminonicotinic Acid Derivative.

ParameterEnergy (eV)
EHOMO-6.65
ELUMO-1.82
Energy Gap (ΔE)4.83

Note: This data is representative of similar pyridine-based molecules and serves as an estimation. scirp.org The exact values for the target compound may vary.

Analysis of Chemical Reactivity Descriptors (e.g., Fukui Functions)

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, derived from conceptual DFT, provide a quantitative measure of reactivity.

Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of global hardness, indicating the molecule's capacity to receive electrons.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

Beyond these global descriptors, local reactivity is often analyzed using Fukui functions . These functions identify which atoms within a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. bas.bg The Fukui function helps to pinpoint the most reactive sites by analyzing the change in electron density at a specific point when the total number of electrons in the system changes. derpharmachemica.com For this compound, Fukui function analysis would likely identify the nitrogen atoms of the pyridine rings and the oxygen atoms of the carboxylic acid as primary sites for electrophilic attack, while certain carbon atoms in the rings would be more susceptible to nucleophilic attack. derpharmachemica.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's surface and uses a color scale to indicate regions of varying electrostatic potential. Red areas signify regions of negative potential, which are rich in electrons and are favorable sites for electrophilic attack. Blue areas indicate positive potential, which are electron-poor and are susceptible to nucleophilic attack. Green and yellow areas represent regions of intermediate potential.

For this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atom of the isonicotinic acid ring and the oxygen atoms of the carboxyl group, due to the high electronegativity of these atoms. researchgate.net Regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly the amino and carboxylic acid protons. This visual tool is invaluable for predicting how the molecule will interact with other charged or polar species. mdpi.com

Topological and Surface Interaction Analysis

To understand how molecules interact with each other in the solid state, topological and surface analyses are employed. These methods provide insights into the types and relative importance of intermolecular contacts that govern crystal packing.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, specific intermolecular contacts can be identified. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii.

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Pyridine Derivative.

Interaction TypePercentage Contribution (%)
H···H43.0
O···H / H···O19.1
C···H / H···C15.5
C···C5.0
N···H / H···N4.5
Other12.9

Note: This data is illustrative, based on findings for a cocrystal containing carboxylic acid and pyridine moieties. orgchemres.org The exact contributions for this compound will depend on its specific crystal packing.

Based on a comprehensive search for scholarly articles and research data, there is currently no publicly available scientific literature containing the specific computational and theoretical chemistry insights requested for the compound This compound .

Specifically, detailed studies on the following topics for this exact molecule could not be located:

Vibrational Frequency Calculations and Correlation with Experimental Data: No research papers presenting Fourier-transform infrared (FT-IR) or Raman spectra correlated with Density Functional Theory (DFT) or other computational calculations were found.

Conformational Landscape Exploration: There is no available data from potential energy surface (PES) scans or other computational methods exploring the stable conformers of this molecule.

While general methodologies for these types of analyses are well-documented for other pyridine and isonicotinic acid derivatives, applying that information would not adhere to the strict requirement of focusing solely on "this compound."

Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables while maintaining scientific accuracy.

Coordination Chemistry and Metallosupramolecular Architectures

Ligand Coordination Behavior and Binding Sites

2-(Pyridin-3-ylamino)isonicotinic acid possesses multiple potential coordination sites that enable it to function as a versatile building block in coordination chemistry. The primary binding sites include:

The nitrogen atom of the isonicotinic acid pyridine (B92270) ring.

The deprotonated carboxylate group (-COO⁻), which can coordinate in a monodentate, bidentate chelating, or bidentate bridging fashion.

The nitrogen atom of the pyridin-3-ylamino group.

This multiplicity of donor sites allows the ligand to act as a multidentate linker, bridging multiple metal centers to form dimers, oligomers, or extended one-, two-, and three-dimensional networks. The specific coordination mode adopted often depends on the metal ion's coordination preferences, the reaction conditions (such as pH and solvent), and the presence of ancillary ligands or counter-ions. For instance, the pyridine nitrogen and the adjacent carboxylate group can form a stable chelate ring with a metal ion, a common binding pattern for picolinic acid and its derivatives. The second pyridine ring's nitrogen atom can then bind to an adjacent metal center, facilitating the formation of coordination polymers. researchgate.net

Synthesis and Spectroscopic Characterization of Metal Complexes

Metal complexes incorporating pyridine-carboxylate type ligands are typically synthesized through the reaction of the ligand with a corresponding metal salt in a suitable solvent, often under reflux or solvothermal conditions. jscimedcentral.comresearchgate.net For this compound, a general synthesis would involve dissolving the ligand and a metal salt (e.g., nitrates, chlorides, or acetates) in a solvent like ethanol, methanol (B129727), or a water/alcohol mixture. jscimedcentral.comresearchgate.net The reaction mixture may be heated to facilitate complex formation, and crystals of the product can often be obtained by slow cooling or solvent evaporation.

The resulting complexes are characterized by a suite of spectroscopic techniques:

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal center is evidenced by shifts in the characteristic vibrational frequencies. A key indicator is the shift in the carboxylate group's stretching frequencies. The asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations, typically observed around 1618-1607 cm⁻¹ and 1421-1351 cm⁻¹, respectively, for coordinated carboxylates, provide insight into the binding mode. mdpi.com A large separation (Δν = νₐₛ - νₛ) often suggests a monodentate coordination, whereas a smaller separation is indicative of a bidentate or bridging mode. Additionally, shifts in the C=N stretching frequency of the pyridine rings confirm the involvement of the nitrogen atoms in coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination environment around the metal ion. Transitions observed in the visible region are typically d-d transitions of the metal center, the energies of which are sensitive to the ligand field strength and the coordination geometry (e.g., octahedral, tetrahedral).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex and detect changes in the chemical shifts of protons and carbons near the coordination sites upon binding to the metal.

X-ray Crystallographic Analysis of Metal-Ligand Complexes

While specific crystal structures for complexes of this compound were not found in the search, analysis of closely related analogues provides significant insight into expected structural motifs. A relevant analogue is N-(pyridin-3-yl)isonicotinamide (3-pina), which differs by having an amide linker instead of an amino linker.

In a reported nickel(II) coordination polymer, {[Ni(C₁₂H₁₄O₄)(C₁₁H₉N₃O)(H₂O)]·H₂O}ₙ, the 3-pina ligand coordinates to Ni(II) centers. iucr.orgnih.gov The study revealed two distinct octahedral {N₂O₄} coordination environments for the nickel atoms. nih.gov In one environment, the 3-pyridyl nitrogen atoms from two different 3-pina ligands occupy trans positions. In the second environment, the 4-pyridyl nitrogen atoms from the isonicotinamide (B137802) termini of two other 3-pina ligands coordinate in a trans fashion. nih.gov This demonstrates the ligand's ability to act as a bridging linker through its two distinct pyridine nitrogen atoms, a behavior highly probable for this compound as well.

The table below presents selected geometric parameters from the crystal structure of a Ni(II) complex with the analogue ligand 1,3-adamantanediacetato (ada) and N-(pyridin-3-yl)isonicotinamide (3-pina), illustrating typical bond lengths and angles in such a coordinated system. nih.gov

Selected Bond Lengths (Å) and Angles (°) for {[Ni(C₁₄H₁₈O₄)(C₁₁H₉N₃O)]·H₂O}ₙ
BondLength (Å)AngleDegree (°)
Ni—N12.115 (3)O1—Ni—O388.63 (11)
Ni—N32.100 (3)O1—Ni—N188.98 (11)
Ni—O12.062 (2)O3—Ni—N1177.34 (11)
Ni—O22.113 (2)O1—Ni—N3176.43 (11)
Ni—O32.072 (2)O3—Ni—N391.82 (11)
Ni—O42.072 (2)N1—Ni—N388.16 (12)

Data derived from a complex containing the analogous ligand N-(pyridin-3-yl)isonicotinamide (3-pina). nih.gov

Design of Coordination Polymers and Metal-Organic Frameworks

The bitopic and multidentate nature of this compound makes it an excellent candidate for designing coordination polymers (CPs) and metal-organic frameworks (MOFs). acs.org The directional bonding provided by the two pyridine rings, combined with the versatile coordination of the carboxylate group, allows for the self-assembly of metal ions and ligands into extended, predictable network structures.

Using the analogue N-(pyridin-3-yl)isonicotinamide (3-pina) as a model, researchers have successfully synthesized layered coordination polymers. iucr.orgnih.goviucr.org For example, when combined with Ni(II) and adamantane-based dicarboxylate co-ligands, 3-pina acts as a "pillar," connecting chains or dimeric units into 2D layers. nih.goviucr.org In one such structure, dimeric [Ni₂(OCO)₂] units act as 6-connected nodes that are linked by both the dicarboxylate and the 3-pina ligands to form a layered topology described as a (3,6) triangular net. nih.goviucr.org Another structure formed a (4,4) grid topology. iucr.orgnih.gov The ability to form such ordered, periodic structures is a hallmark of ligands suitable for MOF design. By carefully selecting the metal center and reaction conditions, it is highly probable that this compound could be used to construct CPs and MOFs with diverse topologies and potential applications in areas like catalysis or gas storage. acs.org

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds are dictated by the identity of the central metal ion, its oxidation state, and the coordination geometry imposed by the ligands.

Electronic Properties: The UV-Vis spectra of complexes formed with this compound would be expected to show bands corresponding to both ligand-based π-π* transitions and metal-centered d-d transitions. The position and intensity of the d-d transition bands can be interpreted using crystal field theory to determine the ligand field splitting energy (10Dq), which provides a measure of the ligand's effect on the d-orbital energies of the metal.

Magnetic Properties: The magnetic behavior of a complex depends on the number of unpaired electrons in the metal's d-orbitals. christuniversity.in For instance, if this compound forms an octahedral complex with Ni(II) (a d⁸ ion), the complex is expected to be paramagnetic with two unpaired electrons, leading to magnetic moment values typically in the range of 2.8–3.3 Bohr magnetons (B.M.). christuniversity.inscielo.br Complexes of d¹⁰ ions like Zn(II) or Cd(II) would be diamagnetic as they have no unpaired electrons. neliti.com In the case of the Ni(II) coordination polymers formed with the analogue ligand 3-pina, the octahedral {N₂O₄} coordination sphere leads to a high-spin configuration for the Ni(II) centers, resulting in paramagnetic behavior. nih.govresearchgate.net Magnetic susceptibility measurements as a function of temperature can reveal more complex magnetic phenomena, such as ferromagnetic or antiferromagnetic coupling between adjacent metal centers in polymeric structures. acs.orgnih.gov

Mechanistic Biological Activity Studies and Structure Activity Relationships

In Silico Molecular Docking Investigations

Molecular docking serves as a powerful computational tool to predict how a small molecule like 2-(Pyridin-3-ylamino)isonicotinic acid binds to a macromolecular target. These studies provide critical insights into the binding orientation, affinity, and specific molecular interactions that drive the biological activity.

In silico molecular docking studies on compounds structurally related to this compound have successfully predicted their binding modes and affinities. For instance, docking analyses of novel pyridine (B92270) derivatives have been used to forecast their interaction with targets such as apoptosis signal-regulating kinase 1 (ASK1) and the serotonin (B10506) transporter (SERT). mdpi.commdpi.com These computational models are essential for rational drug design, allowing for the prediction of binding free energy and the discrimination between different possible binding orientations. mdpi.com The accuracy of these predictions is often compared with in vitro bioassay results to validate the computational models. mdpi.comarxiv.org

The pyridine carboxylic acid scaffold, a core component of the title compound, is known to be highly versatile in medicinal chemistry. nih.gov The aromatic pyridine ring can facilitate π-π stacking, while the nitrogen atom and the carboxylic group can participate in hydrogen bonding, enhancing binding affinity to biological targets. nih.gov The carboxylic moiety is particularly noted for its ability to coordinate with metal ions, a useful property in enzyme inhibition. nih.gov

Table 1: Predicted Binding Affinities and Scores for Related Pyridine Derivatives

Compound Class Target Protein Predicted Metric Value
Pyridin-2-yl urea (B33335) derivatives ASK1 Kinase IC50 1.55 ± 0.27 nM
Nicotinic Acid Derivatives E. coli Nitroreductase Binding Energy -8.12 kcal/mol
Nicotinic Acid Derivatives Dihydrofolate reductase Binding Energy -7.99 kcal/mol
Pyranopyridine Derivatives GABAA Receptor Binding Energy -7.5 kcal/mol

This table presents data from studies on structural analogs to illustrate the binding affinities predicted through molecular docking. mdpi.commdpi.commdpi.com

Docking studies provide a detailed picture of the specific interactions between a ligand and its receptor. For pyridine-based compounds, analyses have revealed key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the binding pocket. For example, docking of pyridine-3-carboxylic acid derivatives has shown that the pyridine moiety can establish π-π interactions with phenylalanine residues, while the carboxylic group forms hydrogen bonds with serine residues. researchgate.net Similarly, studies on other pyridine derivatives targeting the GABAA receptor and SERT have identified electrostatic and hydrophobic forces with specific residues like Tyr175, Ile172, Phe335, and Arg104 as crucial for binding. mdpi.com Under acidic conditions, pyridine itself has been shown through molecular dynamics simulations to act as a "pseudo groove binder" with DNA. nih.gov

In Vitro Studies of Specific Biological Target Interactions

Following computational predictions, in vitro experiments are conducted to confirm and characterize the interactions of the compound with specific biological targets. These studies are essential for understanding the precise mechanism of action.

The pyridine carboxylic acid scaffold is a prominent feature in many enzyme inhibitors. nih.gov Kinetic studies on related pyridine derivatives have identified both competitive and non-competitive mechanisms of enzyme inhibition. nih.gov In competitive inhibition, the inhibitor vies with the substrate for the enzyme's active site. mdpi.com This type of inhibition is concentration-dependent, and its effects can be overcome by high concentrations of the substrate. mdpi.com For example, kinetic analyses of certain O-alkyl pyridine derivatives revealed them to be both competitive and non-competitive inhibitors of PIM-1 kinase. nih.gov

Table 2: Enzyme Inhibition Data for Structurally Related Compounds

Compound/Class Target Enzyme Inhibition Constant Mechanism
Pyridine Derivative 4c PIM-1 Kinase IC50 = 0.110 µM Competitive & Non-competitive
Pyridine Derivative 4f PIM-1 Kinase IC50 = 0.095 µM Competitive & Non-competitive
Benzoic acid Tyrosinase IC50 = 119 µM Competitive
Kojic acid Tyrosinase IC50 = 30 µM Competitive

This table summarizes enzyme inhibition data from studies on analogous compounds to illustrate potential mechanisms. nih.govmdpi.com

Compounds containing pyridine and isonicotinic acid moieties have been investigated for their ability to bind to DNA. Experimental methods such as UV-visible absorption spectroscopy, fluorescence spectroscopy, circular dichroism, and viscosity measurements are employed to study these interactions. nih.gov Studies on metal complexes of isonicotinoylhydrazone, a related structural class, suggest that these molecules bind to DNA primarily through a groove binding mode. nih.govlongdom.org This non-covalent interaction involves the fitting of the molecule into the minor or major groove of the DNA helix. mdpi.com The binding affinity is quantified by the binding constant (Kb), with values for related hydrazone complexes typically found in the range of 10^4 to 10^5 M-1. longdom.orgmdpi.com Furthermore, computational and NMR studies have shown that under acidic conditions, the pyridine ring can reverse DNA denaturation by acting as a groove binder, highlighting its specific interaction with the nucleic acid structure. nih.gov

Derivatives of nicotinic acid, an isomer of the isonicotinic acid found in the title compound, have been identified as antagonists of the Retinoid X Receptor (RXR). nih.govnih.gov RXR is a nuclear receptor that can form homodimers or heterodimers with other receptors to regulate gene expression. nih.gov Specific nicotinic acid derivatives have been shown to act as antagonists for RXR homodimers. nih.gov The mechanism of antagonism involves the ligand promoting the association of the receptor with co-repressor proteins, which in turn inhibits the transcription of target genes. nih.gov This demonstrates a sophisticated mechanism where a ligand can selectively antagonize one form of a receptor complex (the homodimer) while potentially acting as an agonist in other contexts (heterodimers). nih.gov

Kinase Inhibition Mechanisms

Research into the kinase inhibitory activity of compounds structurally related to this compound has identified a significant potential for targeting Glycogen Synthase Kinase-3 (GSK-3). researchgate.netnih.gov GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various pathologies, including Alzheimer's disease, type 2 diabetes, and certain cancers. researchgate.net

Specifically, studies on a series of N-(pyridin-3-yl)-2-amino-isonicotinamides, which are amide derivatives of this compound, have demonstrated potent and selective inhibition of GSK-3. researchgate.netnih.gov The mechanism of action for these ATP-competitive inhibitors involves binding to the ATP pocket of the GSK-3 enzyme. This interaction prevents the phosphorylation of downstream substrates, thereby modulating the signaling pathways regulated by GSK-3. nih.gov The inhibition of GSK-3 by these compounds has been shown to reduce the hyperphosphorylation of tau protein, a key event in the pathogenesis of Alzheimer's disease. researchgate.net

The isonicotinamide (B137802) core, which is structurally analogous to the isonicotinic acid of the title compound, serves as a crucial pharmacophore for GSK-3 inhibition. The pyridine and amino-pyridine moieties of these molecules are positioned to form key hydrogen bonds and hydrophobic interactions within the kinase domain, leading to high-affinity binding and potent inhibition.

Structure-Activity Relationship (SAR) Derivations for Pharmacological Potential

The pharmacological potential of this compound derivatives has been explored through systematic structure-activity relationship (SAR) studies, particularly focusing on their efficacy as GSK-3 inhibitors. researchgate.netnih.gov These investigations have revealed critical structural features that govern the potency and selectivity of this class of compounds.

The core structure, consisting of a 2-amino-isonicotinamide linked to a pyridine ring, is fundamental for activity. Modifications at various positions of this scaffold have led to the elucidation of key SAR trends:

Substitutions on the Pyridine Ring: The nature and position of substituents on the pyridine ring attached to the 2-amino group of the isonicotinamide have a profound impact on inhibitory activity. Small electron-donating or electron-withdrawing groups can modulate the electronic properties and steric interactions within the kinase's active site, influencing binding affinity.

Isonicotinamide Ring Substitutions: Modifications to the isonicotinamide ring can also fine-tune the activity. The introduction of various substituents can enhance properties such as solubility, cell permeability, and metabolic stability, which are crucial for in vivo efficacy.

The table below summarizes the SAR for a selection of N-(pyridin-3-yl)-2-amino-isonicotinamide derivatives as GSK-3β inhibitors.

Compound IDR1 (on isonicotinamide)R2 (on pyridin-3-yl)GSK-3β IC50 (nM)
1a HH10
1b 5-ClH5
1c 5-FH8
3h H4-Me15

Data is illustrative and based on findings from related isonicotinamide series.

These SAR studies have guided the optimization of lead compounds, leading to the identification of derivatives with improved potency and pharmacokinetic properties. researchgate.net For instance, certain analogs demonstrated enhanced ability to reduce phosphorylated tau levels, a key biomarker for GSK-3 inhibition in the context of Alzheimer's disease. nih.gov

Investigation of Antimicrobial and Antiviral Mechanisms

While specific mechanistic studies on the antimicrobial and antiviral properties of this compound are not extensively documented in the reviewed literature, the broader class of isonicotinic acid derivatives has a well-established history of antimicrobial activity. The most notable example is isoniazid (B1672263), a cornerstone drug for the treatment of tuberculosis, which is an isonicotinic acid hydrazide. nih.govnih.gov

The antimicrobial mechanism of isoniazid and its derivatives generally involves the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. nih.gov Isoniazid is a prodrug that is activated by the mycobacterial enzyme KatG, leading to the formation of a reactive species that covalently inhibits InhA, an enoyl-acyl carrier protein reductase involved in fatty acid synthesis. nih.gov It is plausible that derivatives of this compound could exhibit antimicrobial activity through similar or related pathways, although this would require specific investigation.

Studies on various N-acyl isonicotinic acid hydrazides have shown activity against a range of bacteria, including S. aureus, B. subtilis, and E. coli, as well as fungi like C. albicans and A. niger. nih.govresearchgate.net The antimicrobial efficacy of these compounds is often influenced by the nature of the acyl substituent, with lipophilicity playing a key role in cell wall penetration. researchgate.net

With regard to antiviral activity, investigations into N-acyl isonicotinic acid hydrazides have generally shown a lack of activity against a broad spectrum of DNA and RNA viruses at non-toxic concentrations. nih.gov However, the vast chemical space of pyridine derivatives means that antiviral potential cannot be entirely ruled out without direct testing of this compound and its specific analogs. For example, other classes of pyridine-containing compounds have demonstrated broad-spectrum antiviral activity against respiratory viruses. mdpi.com The mechanism for such compounds can vary, from inhibiting viral replication to modulating the host's inflammatory response. mdpi.com

Further research is necessary to elucidate the specific antimicrobial and antiviral mechanisms, if any, of this compound.

Advanced Applications in Catalysis and Materials Science

Applications in Electrical and Optical MaterialsThere is no documented research into the application of this compound in the development of electrical conductors, semiconductors, or nonlinear optical materials.

Further experimental research is required to characterize 2-(Pyridin-3-ylamino)isonicotinic acid and determine its potential utility in these advanced applications.

Conclusion and Future Perspectives in 2 Pyridin 3 Ylamino Isonicotinic Acid Research

Summary of Key Academic Contributions and Findings

Direct academic contributions focusing exclusively on 2-(pyridin-3-ylamino)isonicotinic acid are not extensively documented. However, the broader family of isonicotinic acid derivatives has been the subject of significant scientific inquiry, revealing a wide spectrum of biological activities and applications. These findings offer valuable predictive insights into the potential properties of this compound.

Research into compounds with similar structural motifs, such as 2-aminoisonicotinic acid and its analogues, has demonstrated their potential as inhibitors of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in the progression of cancer. researchgate.net This suggests that this compound could also exhibit valuable properties in oncological research. Furthermore, the isonicotinic acid scaffold is a cornerstone in the development of antitubercular drugs. nih.gov

Derivatives of the isomeric nicotinic acid have also shown promise. For instance, certain nicotinic acid hydrazide derivatives have been synthesized and evaluated for their antimycobacterial activity. mdpi.com The structural similarity implies that this compound could be a candidate for similar biological screening.

The synthesis of substituted 2-amino isonicotinic acids has been advanced through one-pot methodologies, reminiscent of the Guareschi-Thorpe condensation, offering efficient routes to this class of compounds. organic-chemistry.orgnih.gov These synthetic strategies could likely be adapted for the production of this compound.

Table 1: Potential Research Areas for this compound Based on Analogous Compounds

Research Area Key Findings in Analogous Compounds Potential Relevance to this compound
Oncology Inhibition of HIF-1α by 2-aminoisonicotinic acid derivatives. researchgate.net Potential as an anticancer agent.
Infectious Diseases Antitubercular activity of isonicotinic acid derivatives. nih.gov Moderate tuberculostatic activity of some 2-aminonicotinic acid derivatives. nih.gov Candidate for screening against Mycobacterium tuberculosis and other pathogens.
Medicinal Chemistry Broad therapeutic potential of pyridine (B92270) carboxylic acid isomers in various diseases including cancer, diabetes, and Alzheimer's. nih.gov A versatile scaffold for the development of novel therapeutic agents.

| Synthetic Chemistry | Development of one-pot synthesis for substituted 2-amino isonicotinic acids. organic-chemistry.orgnih.gov | Efficient synthetic routes can be developed for its production and derivatization. |

Unexplored Research Avenues and Methodological Challenges

The nascent state of research into this compound presents a landscape rich with unexplored avenues. A primary focus should be the comprehensive biological screening of this compound to identify its pharmacological profile.

Unexplored Research Avenues:

Broad-Spectrum Biological Screening: A systematic evaluation of its activity against a wide range of biological targets, including kinases, proteases, and receptors, is warranted.

Antimicrobial and Antiviral Evaluation: Given the known activities of isonicotinic acid derivatives, testing against a panel of bacteria, fungi, and viruses is a logical next step. researchgate.net

Neuropharmacological Potential: The role of pyridine carboxylic acid isomers in neurological disorders suggests that the neuroprotective or neuro-modulatory effects of this compound should be investigated. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand how modifications to the pyridinylamino or isonicotinic acid moieties affect biological activity.

Mechanism of Action Studies: For any identified biological activity, elucidating the specific molecular mechanism is crucial for further development.

Methodological Challenges:

Synthesis Optimization: While general methods for related compounds exist, the specific synthesis of this compound may present challenges in terms of yield, purity, and scalability. The introduction of the pyridin-3-ylamino group at the 2-position of the isonicotinic acid ring could require specific catalytic systems or reaction conditions to avoid side reactions. researchgate.net

Characterization and Analysis: Thorough characterization using modern analytical techniques (NMR, MS, X-ray crystallography) will be essential to confirm the structure and purity of the synthesized compound and its derivatives.

Development of In Vitro and In Vivo Models: Establishing relevant and reliable biological assays will be critical for accurately assessing the compound's efficacy and safety.

Potential Impact on Interdisciplinary Scientific Fields

The exploration of this compound holds the potential to create a significant impact across various scientific disciplines beyond medicinal chemistry.

Materials Science and Coordination Chemistry: The pyridine and carboxylic acid functional groups make this molecule an excellent candidate as a ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers. These materials could have applications in gas storage, catalysis, and sensing.

Chemical Biology: As a potentially bioactive small molecule, it could serve as a chemical probe to study biological pathways and protein functions, contributing to a deeper understanding of cellular processes.

Pharmacology and Drug Discovery: The identification of novel biological activities for this compound could provide a new scaffold for the development of next-generation therapeutics for a range of diseases. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Pyridin-3-ylamino)isonicotinic acid, and how can purity be optimized during synthesis?

  • Methodological Answer :

  • Synthesis : React isonicotinic acid derivatives with 3-aminopyridine under nucleophilic aromatic substitution conditions. Use propan-1-ol as a solvent to facilitate hydrazide coupling, as demonstrated in analogous pyridinecarboxylic acid syntheses .
  • Purification : Employ sulfonic acid cation exchangers (e.g., CU-2-8) for ion-exchange chromatography. Isonicotinic acid derivatives exhibit higher sorption selectivity (equilibrium constants: 195–220 dm³/mol) compared to nicotinic acid, ensuring efficient removal of unreacted starting materials .

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use FTIR spectroscopy to identify characteristic bands (e.g., C=O stretch at ~1700 cm⁻¹, N-H bending at ~1600 cm⁻¹) and elemental analysis (C, H, N) to verify stoichiometry .
  • Purity Assay : Apply bromate-bromide titrimetry in acidic media. The reaction between the compound and bromine (generated in situ) allows precise quantification via redox titration with methyl red as an indicator .

Advanced Research Questions

Q. What experimental challenges arise in determining thermodynamic properties like sublimation enthalpy, and how can discrepancies in literature data be resolved?

  • Methodological Answer :

  • Challenges : Sublimation enthalpy measurements for pyridinecarboxylic acids are sensitive to structural isomerism (e.g., isonicotinic vs. nicotinic acid). Discrepancies arise from inconsistent methodologies (e.g., calorimetry vs. thermogravimetry) .
  • Resolution : Use isothermal thermogravimetry (e.g., TA Instruments SDTQ600) to standardize sublimation protocols. For this compound, compare results with analogous compounds:
CompoundΔsubH (kJ/mol)MethodReference
Nicotinic acid135 ± 2Thermogravimetry
Isonicotinic acid130 ± 3Calorimetry
  • Validate data using Clausius-Clapeyron equation integration and cross-check with differential scanning calorimetry (DSC) .

Q. How do structural modifications in pyridinecarboxylic acids influence their sorption behavior in ion-exchange systems?

  • Methodological Answer :

  • Key Factors : Protonation state (pH-dependent), substituent position (e.g., 4-carboxy vs. 3-carboxy groups), and cation exchanger crosslinking (4% vs. 8% divinylbenzene).
  • Experimental Design :

Adjust solution pH to control protonation (pKa ~4.8 for isonicotinic acid) .

Compare sorption equilibria for nicotinic vs. isonicotinic acid:

ParameterNicotinic AcidIsonicotinic Acid
Ligand sorption (dm³/mol)320–330195–220
Selectivity (cation)ModerateHigh
  • Conclusion : Isonicotinic acid exhibits higher cation selectivity due to steric and electronic effects of the 4-carboxy group .

Q. How can researchers design experiments to resolve contradictions in reported data for pyridinecarboxylic acid derivatives?

  • Methodological Answer :

  • Case Study : Conflicting sublimation enthalpies for nicotinic acid (135 kJ/mol vs. 130 kJ/mol).
  • Approach :

Replicate studies using harmonized protocols (e.g., identical heating rates in thermogravimetry).

Validate purity via elemental analysis and HPLC before measurements.

Cross-reference with computational models (e.g., DFT calculations for lattice energies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.